2-Bromo-4-chloro-3-[4-(methoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine
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Overview
Description
2-Bromo-4-chloro-3-[4-(methoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine is a complex organic compound that features a pyridine ring substituted with bromine, chlorine, and a methoxymethyl-tetrahydropyridine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-[4-(methoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the bromine and chlorine substituents through halogenation reactions. The methoxymethyl-tetrahydropyridine carbonyl group can be introduced via a series of nucleophilic substitution and carbonylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-[4-(methoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen substituents or to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Bromo-4-chloro-3-[4-(methoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-[4-(methoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-3-[4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine
- 2-Bromo-4-chloro-3-[4-(ethoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine
- 2-Bromo-4-chloro-3-[4-(methyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine
Uniqueness
The uniqueness of 2-Bromo-4-chloro-3-[4-(methoxymethyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
(2-bromo-4-chloropyridin-3-yl)-[4-(methoxymethyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-19-8-9-3-6-17(7-4-9)13(18)11-10(15)2-5-16-12(11)14/h2-3,5H,4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNZMCKCOIPUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CCN(CC1)C(=O)C2=C(C=CN=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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